Calicheamicin γ1I Exhibits Sub-Picomolar Potency, 4000-Fold Greater Than Doxorubicin in In Vivo Models
Calicheamicin γ1I demonstrates sub-picomolar DNA cleavage activity and is 4000-fold more potent than the widely used chemotherapeutic doxorubicin in animal tumor models [1]. The compound produces double-strand breaks at concentrations as low as the sub-picomolar range, a potency threshold that significantly exceeds most other cytotoxic payload classes including auristatins and maytansinoids [2].
| Evidence Dimension | In vivo antitumor potency (dose required for effect) |
|---|---|
| Target Compound Data | 0.5–1.5 μg/kg (anti-tumor effect observed) |
| Comparator Or Baseline | Doxorubicin (adriamycin) |
| Quantified Difference | 4000-fold higher potency for calicheamicin |
| Conditions | Animal tumor models; calicheamicin administered as free drug or conjugated |
Why This Matters
This potency differential justifies calicheamicin's selection as an ADC payload when extreme cytotoxicity is required at very low systemic exposure, enabling targeted delivery strategies that minimize off-target toxicity.
- [1] BOC Sciences. (2020). What is Calicheamicin? ADC Review. View Source
- [2] Hinman, L. M., Hamann, P. R., Wallace, R., Menendez, A. T., Durr, F. E., & Upeslacis, J. (1993). Preparation and characterization of monoclonal antibody conjugates of the calicheamicins: a novel and potent family of antitumor antibiotics. Cancer Research, 53(14), 3336-3342. View Source
